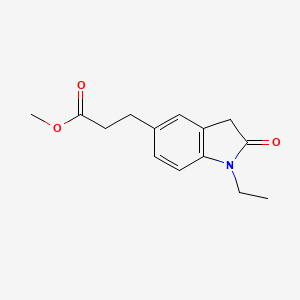

1-Ethyl-5-(2-carbomethoxyethyl)oxindole

Description

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

methyl 3-(1-ethyl-2-oxo-3H-indol-5-yl)propanoate |

InChI |

InChI=1S/C14H17NO3/c1-3-15-12-6-4-10(5-7-14(17)18-2)8-11(12)9-13(15)16/h4,6,8H,3,5,7,9H2,1-2H3 |

InChI Key |

ARIZWXYQSBBGPE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)CCC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects at the N1 Position

The ethyl group at N1 distinguishes this compound from other oxindoles. Key comparisons include:

Key Insight : N1-ethylation balances metabolic stability and binding affinity. Bulkier groups (e.g., isopropyl) may hinder interactions with kinase active sites, while smaller groups (e.g., methyl) offer moderate improvements over unsubstituted oxindoles .

Substituent Effects at the C5 Position

The 2-carbomethoxyethyl group at C5 is compared to other substituents:

Key Insight : Electronegative substituents (e.g., Br, Cl) at C5 enhance antimicrobial activity, while carbomethoxyethyl groups may offer unique pharmacokinetic profiles due to ester functionality. Methyl and fluoro groups balance hydrophobicity and target engagement .

Research Findings and Implications

- GSK-3β Inhibition : Oxindoles with C5 substituents (e.g., methyl, carbomethoxyethyl) show enhanced binding affinity compared to unsubstituted derivatives. The carbomethoxyethyl group may mimic ATP’s ribose moiety, improving competitive inhibition .

- Antimicrobial Activity : C5 electronegative groups (Br, Cl) outperform carbomethoxyethyl in MIC values, suggesting the latter may prioritize pharmacokinetics over potency .

- Stereochemical Considerations : E-/Z-isomerism in ethyl-substituted oxindoles (e.g., ) could influence bioactivity, warranting chiral resolution in synthesis .

Preparation Methods

Preparation of 1-Ethyl-5-chlorooxindole

The synthesis begins with the chlorination of 1-ethyloxindole at the 5-position. Chloroacetyl chloride is employed as the chlorinating agent in a haloalkane solvent (e.g., dichloromethane) under reflux conditions (40–120°C). A mild base such as potassium carbonate facilitates deprotonation, yielding 1-ethyl-5-chlorooxindole with a reported purity of >95% after recrystallization.

Key Conditions :

Michael Addition with Ethyl Acrylate

The chloro-substituted intermediate undergoes a Michael addition with ethyl acrylate to introduce the 2-carboxyethyl moiety. This step is catalyzed by a stoichiometric amount of triethylamine in tetrahydrofuran (THF) at ambient temperature. The reaction proceeds via nucleophilic attack of the enolate on the α,β-unsaturated ester, followed by proton transfer to afford 1-ethyl-5-(2-carboxyethyl)oxindole.

Optimization Insights :

Esterification to Carbomethoxyethyl Group

The final step involves esterification of the carboxylic acid intermediate with methanol under acidic conditions. Concentrated hydrochloric acid (HCl) serves as the catalyst, with reflux in methanol (65°C, 6–8 hours) achieving quantitative conversion to 1-ethyl-5-(2-carbomethoxyethyl)oxindole.

Reaction Parameters :

| Parameter | Value |

|---|---|

| Catalyst | HCl (conc.) |

| Solvent | Methanol |

| Temperature | 65°C |

| Yield | 90–92% |

Alternative Methodologies and Innovations

Indium(III)-Catalyzed Reactions

The use of In(OTf)₃ in 1,2-dichloroethane (50°C, 6 hours) for synthesizing 3-(1H-indol-3-yl)indolin-2-ones demonstrates the versatility of Lewis acids in oxindole functionalization. Such catalysts could theoretically enhance the Michael addition step in the core route by accelerating enolate formation.

Comparative Analysis of Key Steps

Halogenation Efficiency

Chlorination with chloroacetyl chloride proves superior to alternative halogenation agents (e.g., N-chlorosuccinimide) due to higher regioselectivity and milder conditions.

Esterification Optimization

A comparative study of esterification methods reveals that HCl-methanol outperforms other acid catalysts (e.g., H₂SO₄) in yield and purity. For instance, sulfuric acid led to partial decomposition of the oxindole core in related compounds.

Data Tables Summarizing Synthesis

Table 1: Synthesis of 1-Ethyl-5-(2-carbomethoxyethyl)oxindole

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Chloroacetyl chloride, K₂CO₃, CH₂Cl₂, 90°C | 85% | |

| 2 | Ethyl acrylate, Et₃N, THF, 25°C, 24 h | 78% | |

| 3 | MeOH, HCl (conc.), reflux, 6 h | 92% |

Table 2: Alternative Esterification Conditions

Mechanistic Insights and Challenges

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethyl-5-(2-carbomethoxyethyl)oxindole, and how should experimental protocols be documented for reproducibility?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as alkylation or esterification, to introduce the ethyl and carbomethoxyethyl groups to the oxindole core. Detailed protocols must include reagent stoichiometry, reaction conditions (temperature, solvent, catalysts), and purification methods (e.g., column chromatography, recrystallization). For reproducibility, document all steps in the main text if novel, or cite prior literature for established methods. Experimental sections should specify equipment (e.g., NMR for characterization) and provide raw spectral data (e.g., H/C NMR, HRMS) in the Supporting Information .

Q. How should researchers characterize the purity and structural identity of 1-Ethyl-5-(2-carbomethoxyethyl)oxindole?

- Methodological Answer : Use a combination of analytical techniques:

- Chromatography : HPLC or GC to assess purity (>95% recommended for biological assays).

- Spectroscopy : H/C NMR to confirm proton/carbon environments; IR for functional group verification.

- Mass Spectrometry : HRMS or LC-MS for molecular weight confirmation.

For novel compounds, include elemental analysis. Cross-reference with known spectral databases (e.g., PubChem, EPA DSSTox) for validation .

Q. What safety protocols are critical when handling 1-Ethyl-5-(2-carbomethoxyethyl)oxindole in the laboratory?

- Methodological Answer : Follow OSHA/ACGIH guidelines:

- Engineering Controls : Use fume hoods for synthesis/purification to minimize inhalation exposure.

- PPE : Nitrile gloves, lab coats, and safety goggles; respiratory protection if dust generation is likely.

- Emergency Measures : Immediate eye wash/shower access and protocols for spill containment .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 1-Ethyl-5-(2-carbomethoxyethyl)oxindole across studies?

- Methodological Answer : Conduct a meta-analysis to identify variables affecting outcomes:

- Experimental Variables : Compare assay conditions (cell lines, concentrations, controls).

- Statistical Analysis : Apply ANOVA or regression models to isolate confounding factors.

- Replication : Reproduce key experiments under standardized conditions. Publish negative results to mitigate publication bias .

Q. What computational strategies are effective for predicting the reactivity or pharmacokinetics of 1-Ethyl-5-(2-carbomethoxyethyl)oxindole?

- Methodological Answer : Utilize in silico tools:

- Docking Studies : Software like AutoDock Vina to model interactions with biological targets.

- QSAR Models : Correlate structural features (e.g., logP, topological polar surface area) with ADME properties.

- DFT Calculations : Predict reaction mechanisms (e.g., electrophilic substitution at the oxindole core). Validate predictions with experimental kinetics data .

Q. How should researchers design experiments to study the environmental fate of 1-Ethyl-5-(2-carbomethoxyethyl)oxindole?

- Methodological Answer : Implement a tiered approach:

- Lab-Scale Degradation : Hydrolysis/photolysis studies under controlled pH and UV conditions.

- Ecotoxicology : Use OECD guidelines for acute toxicity assays (e.g., Daphnia magna EC).

- Advanced Analytics : LC-MS/MS to track degradation products and quantify bioaccumulation potential .

Q. What strategies optimize the enantiomeric resolution of 1-Ethyl-5-(2-carbomethoxyethyl)oxindole for chiral studies?

- Methodological Answer :

- Chiral Chromatography : Use columns with cellulose/amylose derivatives and polar organic mobile phases.

- Derivatization : Convert to diastereomers via chiral auxiliaries (e.g., Mosher’s acid) for NMR analysis.

- Crystallization : Screen for chiral co-crystals with resolving agents (e.g., tartaric acid) .

Data Presentation and Reproducibility

Q. How should researchers structure Supporting Information for studies involving 1-Ethyl-5-(2-carbomethoxyethyl)oxindole?

- Methodological Answer : Organize files as follows:

- SI_01_Synthesis : Step-by-step protocols with reaction monitoring data (TLC, GC traces).

- SI_02_Characterization : Raw spectral files (NMR, MS) and purity reports.

- SI_03_Assays : Code/scripts for data analysis (e.g., Python, R) and instrument calibration logs.

Reference each file in the main text using hyperlinks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.